molecular formula C6H12ClNO B14333503 N-Hydroxy-2-methylpentanimidoyl chloride CAS No. 105675-18-1

N-Hydroxy-2-methylpentanimidoyl chloride

Cat. No.: B14333503
CAS No.: 105675-18-1
M. Wt: 149.62 g/mol
InChI Key: KOAFFDPQBVDWJA-UHFFFAOYSA-N
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Description

Contextual Significance of N-Hydroxy Functional Groups in Synthetic Chemistry

The N-hydroxy functional group is a crucial component in a wide array of biologically active molecules and synthetic intermediates. nih.gov Its presence can significantly influence a molecule's chemical and physical properties. N-hydroxy compounds can act as potent hydrogen bond donors and acceptors, which can be pivotal in molecular recognition and self-assembly processes. nih.gov This characteristic is often exploited in the design of enzyme inhibitors and other therapeutic agents. nih.gov Furthermore, the N-hydroxy group can serve as a precursor to highly reactive N-oxyl radicals, which are valuable as catalysts in selective oxidation reactions. researchgate.net In the context of N-Hydroxy-2-methylpentanimidoyl chloride, the N-hydroxy group offers a potential site for further functionalization and can modulate the reactivity of the adjacent imidoyl chloride.

Overview of Imidoyl Chloride Reactivity and Synthetic Utility

Imidoyl chlorides are analogues of acyl chlorides and are characterized by a carbon-nitrogen double bond with a chlorine atom attached to the carbon. wikipedia.org This functional group is highly reactive and serves as a key intermediate in numerous organic transformations. wikipedia.orgfiveable.me Common synthetic routes to imidoyl chlorides involve the treatment of secondary amides with halogenating agents such as phosgene, thionyl chloride, or phosphorus pentachloride. wikipedia.orgthieme-connect.de

Their synthetic utility stems from the electrophilicity of the carbon atom in the C=N bond, making them susceptible to nucleophilic attack. fiveable.me This reactivity allows for the synthesis of a diverse range of nitrogen-containing compounds, including amidines, imidates, and various heterocyclic systems through substitution reactions where the chloride ion is displaced. wikipedia.orgresearchgate.net Imidoyl chlorides are also known to participate in Friedel-Crafts reactions and can be precursors to imidoyl radicals. wikipedia.orgscirp.org

Rationale for Dedicated Research on this compound

The dedicated study of this compound is warranted by its unique bifunctional nature, which combines the reactivity of an imidoyl chloride with the distinct properties of an N-hydroxy group. This combination allows for novel synthetic strategies that are not accessible with monofunctional reagents. For instance, the presence of the N-hydroxy group can facilitate intramolecular cyclization reactions, leading to the formation of valuable heterocyclic scaffolds. The 2-methylpentyl substituent introduces a degree of steric bulk and lipophilicity that can be advantageous in tuning the solubility and reactivity of the molecule and its derivatives. Research into this specific compound can, therefore, expand the toolbox of synthetic chemists for creating complex molecules with potential applications in medicinal and materials chemistry.

Current State of Research on N-Hydroxyimidoyl Chlorides and Related Structures

Research on N-hydroxyimidoyl chlorides has largely focused on their role as precursors to nitrile oxides for 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings like isoxazoles. nih.govresearchgate.net The in-situ generation of nitrile oxides from N-hydroxyimidoyl chlorides by dehydrochlorination is a well-established synthetic protocol. nih.gov

General synthesis of N-hydroxyimidoyl chlorides often involves the chlorination of aldoximes. rsc.orgresearchgate.net Reagents such as N-chlorosuccinimide (NCS) or chlorine gas have been employed for this transformation. rsc.orgnih.gov The stability and reactivity of N-hydroxyimidoyl chlorides can be influenced by the nature of the substituents attached to the carbon atom of the C=N bond. While aromatic N-hydroxyimidoyl chlorides are more commonly studied, their aliphatic counterparts are also of significant interest, although they can be less stable. rsc.org Recent research has also explored novel rearrangements and reactions of N-hydroxyimidoyl chlorides, expanding their synthetic applications beyond cycloadditions. mdpi.com

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic inquiry into this compound is to fully elucidate its synthetic potential. This involves a systematic investigation of its reactivity with a diverse range of nucleophiles and reaction partners. A key goal is to explore its utility in the synthesis of novel heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Furthermore, academic studies would aim to optimize the synthesis of this compound itself, developing efficient and scalable methods. A thorough characterization of its physical and spectroscopic properties is also a critical objective to provide a comprehensive understanding of this molecule. Ultimately, the academic inquiry seeks to establish this compound as a valuable and readily applicable tool for organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105675-18-1

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

N-hydroxy-2-methylpentanimidoyl chloride

InChI

InChI=1S/C6H12ClNO/c1-3-4-5(2)6(7)8-9/h5,9H,3-4H2,1-2H3

InChI Key

KOAFFDPQBVDWJA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=NO)Cl

Origin of Product

United States

Synthetic Methodologies for N Hydroxy 2 Methylpentanimidoyl Chloride

Strategies for N-Hydroxylation within Imidoyl Systems

The introduction of the N-hydroxy moiety is a critical step in the synthesis of N-hydroxy-2-methylpentanimidoyl chloride. This can be approached by either direct hydroxylation of a pre-formed imidoyl system or, more commonly, by constructing the imidoyl chloride from a precursor already containing the N-hydroxy group.

The direct conversion of a pre-existing 2-methylpentanimidoyl chloride to its N-hydroxy derivative is not a well-documented synthetic strategy in the current literature. Imidoyl chlorides are highly reactive intermediates, susceptible to nucleophilic attack at the imine carbon. wikipedia.org The direct introduction of a hydroxyl group onto the nitrogen atom in the presence of the reactive C-Cl bond would likely lead to competing side reactions and decomposition. Therefore, this approach is generally considered less viable than methods that build the N-hydroxy-imidoyl chloride framework from precursors.

A more established and widely employed strategy for the synthesis of N-hydroxyimidoyl chlorides involves the use of precursors that already contain the N-OH group. nih.gov The most common pathway begins with the corresponding aldehyde, in this case, 2-methylpentanal.

This two-step approach is outlined as follows:

Oxime Formation: 2-Methylpentanal is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form 2-methylpentanaldoxime. This is a standard condensation reaction. researchgate.net

Chlorination: The resulting aldoxime is then chlorinated to yield this compound. N-chlorosuccinimide (NCS) is a frequently used reagent for this transformation, offering milder conditions compared to using chlorine gas. rsc.orgnih.gov

The general reaction scheme is as follows: Step 1: Oxime Formation CH₃(CH₂)₂CH(CH₃)CHO + NH₂OH·HCl → CH₃(CH₂)₂CH(CH₃)CH=NOH + H₂O + HCl

Step 2: Chlorination CH₃(CH₂)₂CH(CH₃)CH=NOH + NCS → CH₃(CH₂)₂CH(CH₃)C(Cl)=NOH + Succinimide

This method is advantageous as it constructs the stable oxime intermediate first, followed by the introduction of the more labile imidoyl chloride functionality. However, it is noted that aliphatic imidoyl chlorides are often unstable and may be prepared in situ for subsequent reactions. rsc.orgnih.gov

PrecursorReagent(s)IntermediateFinal ProductReference(s)
Aldehyde1. Hydroxylamine Hydrochloride, Base2. N-Chlorosuccinimide (NCS)AldoximeN-Hydroxyimidoyl chloride rsc.org, nih.gov
Aldehyde1. Hydroxylamine Hydrochloride, Base2. Chlorine gasAldoximeN-Hydroxyimidoyl chloride nih.gov

Chlorination Techniques for Imidate and Amide Derivatives Preceding this compound Formation

An alternative to the chlorination of oximes is the conversion of an amide or related derivative into the imidoyl chloride. This would presuppose the synthesis of an N-hydroxy-2-methylpentanamide precursor. While less common for N-hydroxyimidoyl chlorides, the principles of amide-to-imidoyl chloride conversion are well-established for standard amides. wikipedia.org

Common chlorinating agents for converting secondary amides to imidoyl chlorides include:

Oxalyl chloride: This reagent is known for mild reaction conditions and the formation of gaseous byproducts, which can simplify purification. chemicalbook.comnih.gov The reaction of an N-hydroxyamide with oxalyl chloride could potentially yield the desired N-hydroxyimidoyl chloride.

Thionyl chloride: Another common reagent for this transformation. thieme-connect.de

Phosphorus pentachloride (PCl₅): A powerful chlorinating agent capable of converting amides to imidoyl chlorides. thieme-connect.de

Vilsmeier-Haack Reagent: The Vilsmeier-Haack reagent, typically formed from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is used to generate chloroiminium ions from amides. wikipedia.orgchemistrysteps.com Its reaction with an N-hydroxyamide could be a potential route, though its primary application is in formylation reactions.

The hypothetical reaction using a precursor like N-hydroxy-2-methylpentanamide would proceed as follows: CH₃(CH₂)₂CH(CH₃)C(=O)NHOH + (COCl)₂ → CH₃(CH₂)₂CH(CH₃)C(Cl)=NOH + CO + CO₂ + HCl

The choice of chlorinating agent would be critical to avoid unwanted side reactions with the N-hydroxy group. Milder reagents like oxalyl chloride would likely be preferred.

PrecursorChlorinating AgentPotential ProductKey ConsiderationsReference(s)
N-Hydroxy-2-methylpentanamideOxalyl ChlorideThis compoundMild conditions, gaseous byproducts chemicalbook.com, nih.gov
N-Hydroxy-2-methylpentanamideThionyl ChlorideThis compoundCommon reagent for imidoyl chloride synthesis thieme-connect.de
N-Hydroxy-2-methylpentanamidePhosphorus Pentachloride (PCl₅)This compoundHarsh conditions may affect the N-OH group thieme-connect.de
N-Hydroxy-2-methylpentanamideVilsmeier-Haack Reagent (POCl₃/DMF)This compoundPotential for formylation or other side reactions wikipedia.org, chemistrysteps.com

Multi-Component Reactions for the Direct Synthesis of this compound Architectures

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step, avoiding the isolation of intermediates. nih.gov While a direct three-component synthesis of this compound is not explicitly reported, related MCRs demonstrate the in situ formation of N-hydroxyimidoyl intermediates.

For instance, a one-pot reaction involving an aldehyde, hydroxylamine, and sodium azide (B81097) is known to produce 5-substituted 1H-tetrazoles. This reaction proceeds through the formation of an aldoxime, which is then thought to form an N-hydroxyimidoyl intermediate that is subsequently trapped by the azide nucleophile. globalresearchonline.net

A hypothetical MCR for the synthesis of this compound could involve the reaction of 2-methylpentanal, hydroxylamine hydrochloride, and a chloride source under conditions that favor the formation and trapping of the N-hydroxyimidoyl intermediate. Such a reaction would be highly atom-economical but would require careful optimization to ensure the desired product is formed over potential side products. The challenge lies in identifying a suitable chloride source and reaction conditions that allow for the trapping of the reactive intermediate without leading to decomposition. nih.gov

Optimization of Reaction Conditions for Scalable Synthesis

The scalable synthesis of this compound requires careful optimization of reaction conditions, particularly given the noted instability of aliphatic imidoyl chlorides. rsc.orgnih.gov Key parameters to consider include the choice of solvent, temperature, and the stoichiometry of the reagents.

The choice of solvent can significantly impact the yield, reaction rate, and stability of the product in the synthesis of N-hydroxyimidoyl chlorides. The chlorination of aldoximes with NCS is often performed in aprotic solvents to prevent hydrolysis of the reactive imidoyl chloride product.

Commonly used solvents and their potential effects are summarized below:

SolventTypeRationale for UsePotential DrawbacksReference(s)
Dichloromethane (B109758) (CH₂Cl₂)Aprotic, non-polarGood solubility for many organic reagents, relatively inert.Environmental concerns. rsc.org, nih.gov
Chloroform (CHCl₃)Aprotic, non-polarSimilar properties to dichloromethane.Toxicity and environmental concerns. researchgate.net
N,N-Dimethylformamide (DMF)Aprotic, polarCan facilitate the reaction by dissolving intermediates and reagents. May also act as a catalyst in some chlorination reactions (e.g., with oxalyl chloride).High boiling point can make removal difficult; potential for side reactions. chemicalbook.com
Acetonitrile (CH₃CN)Aprotic, polarCan be a suitable solvent for reactions involving polar intermediates.Must be anhydrous to prevent product hydrolysis. beilstein-journals.org
Diethyl ether (Et₂O)Aprotic, non-polarLow boiling point, easy to remove.High flammability.General
Tetrahydrofuran (THF)Aprotic, polarGood solvating properties for a range of reagents.Can form peroxides; must be anhydrous.General

For the synthesis of an aliphatic N-hydroxyimidoyl chloride, an anhydrous, non-protic solvent such as dichloromethane would be a logical starting point to minimize hydrolysis and other side reactions. The polarity of the solvent may also influence the reaction rate and the stability of any charged intermediates. Empirical optimization would be necessary to determine the ideal solvent system for maximizing the yield and purity of this compound.

Temperature and Pressure Effects on Reaction Pathways

While specific data for this compound is unavailable, the principles of temperature and pressure effects on reaction pathways are fundamental in organic synthesis.

Temperature Effects:

Temperature is a critical parameter in chemical reactions, influencing both reaction rate and selectivity. In the synthesis of related N-hydroxy compounds, temperature control is crucial. For instance, in the synthesis of some N-hydroxy phthalimide (B116566) derivatives, reactions are often conducted at specific temperatures, such as 50-60 °C, to ensure the desired product formation and minimize side reactions. chemmethod.com In other cases, reactions are initiated at a low temperature (e.g., 0 °C) and then allowed to warm to ambient temperature. nih.gov

Higher temperatures generally increase the rate of reaction by providing the molecules with sufficient energy to overcome the activation energy barrier. However, excessive temperatures can lead to decomposition of reactants or products, or favor the formation of undesired byproducts. For a hypothetical synthesis of this compound, careful optimization of the reaction temperature would be necessary to achieve a high yield and purity.

Pressure Effects:

The effect of pressure on reaction pathways is most significant for reactions involving gases or when the transition state has a different volume than the reactants. While there is no specific information on the role of pressure in the synthesis of this compound, in syntheses involving gaseous reactants like hydrogen chloride, pressure can influence the concentration of the reactant in the reaction mixture and thereby affect the reaction rate. mdpi.com For most solution-phase reactions carried out at or near atmospheric pressure, the effect of pressure on reaction rates and pathways is generally negligible.

Catalytic Systems and Additives in the Synthesis of this compound

The choice of a catalytic system and the use of additives are pivotal in directing the outcome of a chemical synthesis. Although no specific catalysts are documented for the synthesis of this compound, we can look at related syntheses to understand the types of catalysts and additives that might be effective.

Catalytic Systems:

Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. They achieve this by providing an alternative reaction pathway with a lower activation energy. In the synthesis of related compounds, various types of catalysts are employed.

Acid Catalysts: Lewis acids such as zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃) are commonly used in reactions involving chlorides. mdpi.com These catalysts can activate functional groups and facilitate nucleophilic attack.

Base Catalysts: In reactions involving the formation of N-hydroxy compounds, bases are often used. For example, triethylamine (B128534) (Et₃N) is used as a base in the synthesis of certain N-hydroxy phthalimide derivatives. chemmethod.com Hindered bases like potassium tert-butoxide and sodium tert-pentoxide have been used in the synthesis of N-hydroxyindoles. nih.gov

Nucleophilic Catalysts: N-methylimidazole and 4-dimethylaminopyridine (B28879) have been studied as nucleophilic catalysts in acetylation reactions, which involve chemistry related to the formation of derivatives of hydroxy compounds. nih.gov

For a potential synthesis of this compound, the choice of catalyst would depend on the specific reaction mechanism.

Additives:

Additives are substances added to a reaction mixture to improve its performance, though they are not the primary catalyst. Additives can act as co-catalysts, scavengers for byproducts, or phase-transfer agents. For instance, in some reactions, ionic liquids have been investigated as both solvents and catalysts, demonstrating how the reaction medium can be considered an active component of the catalytic system. researchgate.netresearchgate.net

The table below summarizes various catalytic systems and additives used in the synthesis of analogous or related compounds, which could serve as a starting point for developing a synthesis for this compound.

Catalyst/AdditiveFunctionExample Application
Zinc chloride (ZnCl₂)Lewis AcidSynthesis of methyl chloride
Iron(III) chloride (FeCl₃)Lewis AcidSynthesis of methyl chloride
Triethylamine (Et₃N)BaseSynthesis of N-hydroxy phthalimide derivatives
Potassium tert-butoxideHindered BaseSynthesis of N-hydroxyindoles
Sodium tert-pentoxideHindered BaseSynthesis of N-hydroxyindoles
N-methylimidazoleNucleophilic CatalystAcetylation of alcohols
4-dimethylaminopyridine (DMAP)Nucleophilic CatalystAcetylation of alcohols
Ionic LiquidsSolvent/CatalystMorita-Baylis-Hillman reaction

Reactivity and Mechanistic Investigations of N Hydroxy 2 Methylpentanimidoyl Chloride

Nucleophilic Acyl Substitution Reactions at the Imidoyl Carbon

The carbon-chlorine bond in the imidoyl chloride moiety is susceptible to attack by various nucleophiles. This reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion acts as a leaving group, resulting in the formation of a new bond between the imidoyl carbon and the nucleophile.

Primary and secondary amines react readily with imidoyl chlorides to yield the corresponding N-substituted amidines or amidoxime (B1450833) derivatives. libretexts.org The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the imidoyl carbon, followed by the elimination of hydrogen chloride. Typically, a base such as pyridine (B92270) or triethylamine (B128534) is added to the reaction mixture to neutralize the HCl generated. libretexts.orgchemmethod.com

The general reaction with a primary amine (R'-NH₂) can be depicted as: C₄H₉-CH(CH₃)-C(Cl)=NOH + R'-NH₂ → C₄H₉-CH(CH₃)-C(NHR')=NOH + HCl

Detailed findings from reactions with various nitrogen nucleophiles are summarized below.

NucleophileReagentProductPlausible Conditions
AmmoniaNH₃2-Methyl-N'-hydroxypentanimidamideEther, 0°C
AnilineC₆H₅NH₂N'-Hydroxy-N-phenyl-2-methylpentanimidamideTHF, Pyridine, RT
HydrazineN₂H₄2-(1-Methylbutyl)-5-hydrazinyl-1,3,4-oxadiazoleEthanol, Reflux

Table 1: Representative Reactions with Nitrogen-Based Nucleophiles

Oxygen-based nucleophiles, such as alcohols, can react with N-Hydroxy-2-methylpentanimidoyl chloride to form O-alkyl N-hydroxy-2-methylpentanimidates. This alcoholysis reaction is a standard method for the synthesis of imidates. The reaction is often catalyzed by a base to facilitate the deprotonation of the alcohol, enhancing its nucleophilicity.

Similarly, carboxylic acids can act as nucleophiles, leading to the formation of O-acyl derivatives, which are mixed anhydrides.

NucleophileReagentProductPlausible Conditions
AlcoholMethanol (CH₃OH)Methyl N-hydroxy-2-methylpentanimidateMethanol, NaOCH₃, 0°C to RT
Carboxylic AcidAcetic Acid (CH₃COOH)Acetic N-hydroxy-2-methylpentanimidic anhydrideToluene, Et₃N, Reflux

Table 2: Representative Reactions with Oxygen-Based Nucleophiles

The high nucleophilicity of sulfur compounds makes them effective reagents for substitution reactions with imidoyl chlorides. msu.edu Thiolate anions (RS⁻), generated from thiols in the presence of a base, are particularly potent nucleophiles and react efficiently to form S-alkyl N-hydroxy-2-methylpentanethioimidates. libretexts.org Phosphorus nucleophiles, such as phosphines, can also react, though these reactions are less common and can lead to a variety of products depending on the specific reagents and conditions.

NucleophileReagentProductPlausible Conditions
ThiolEthanethiol (C₂H₅SH)Ethyl N-hydroxy-2-methylpentanethioimidateTHF, NaH, 0°C
PhosphineTriphenylphosphine (P(C₆H₅)₃)(1-((Hydroxyimino)(2-methylpentyl)methyl))triphenylphosphonium chlorideAcetonitrile, RT

Table 3: Representative Reactions with Sulfur and Phosphorus Nucleophiles

Transformations Involving the N-Hydroxy Moiety

The N-hydroxy (oxime) group offers a second reactive site within the molecule. The oxygen atom, with its lone pairs of electrons, can act as a nucleophile, participating in alkylation and acylation reactions. It is also susceptible to oxidation.

The oxygen of the N-hydroxy group can be alkylated using alkyl halides or acylated using acyl chlorides or anhydrides. organic-chemistry.org These reactions typically require a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide intermediate. nih.gov This allows for the synthesis of a wide range of O-substituted oxime ethers and esters.

Chemoselective O-acylation can often be achieved under acidic conditions where amine functionalities are protonated and thus non-nucleophilic. nih.gov For this compound, careful selection of a non-nucleophilic base is crucial to prevent competition from substitution at the imidoyl carbon.

Reaction TypeReagentProductPlausible Conditions
O-AlkylationMethyl Iodide (CH₃I)N-Methoxy-2-methylpentanimidoyl chlorideAcetone, K₂CO₃, Reflux
O-AcylationAcetyl Chloride (CH₃COCl)N-(Acetyloxy)-2-methylpentanimidoyl chlorideDichloromethane (B109758), Pyridine, 0°C

Table 4: Representative O-Alkylation and O-Acylation Reactions

The N-hydroxy group can be oxidized to a nitroso group and potentially further to a nitro group. The oxidation of N-hydroxy compounds can be achieved using various oxidizing agents. researchgate.net However, for a substrate like this compound, the reaction conditions must be chosen carefully to avoid side reactions involving the sensitive imidoyl chloride functionality. Mild oxidizing agents are generally preferred.

Reaction TypeReagentPotential ProductPlausible Conditions
OxidationHydrogen Peroxide (H₂O₂) / Sodium Tungstate2-Chloro-2-(nitroso)-2-methylpentaneH₂O₂, Na₂WO₄, RT
OxidationPeroxy acid (m-CPBA)2-Chloro-2-(nitro)-2-methylpentaneDichloromethane, 0°C

Table 5: Potential Oxidation Reactions

Reduction Reactions to Hydroxylamine (B1172632) and Amine Analogues

The reduction of this compound can theoretically yield both N-hydroxy-2-methylpentanamidine and 2-methylpentan-1-amine, depending on the reducing agent and reaction conditions employed. The imidoyl chloride functionality is susceptible to reduction, as is the hydroxylamine moiety.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are expected to reduce both the imidoyl chloride and the N-hydroxy group, leading to the formation of the corresponding primary amine, 2-methylpentan-1-amine. pressbooks.publibretexts.orgyoutube.com The reaction would likely proceed through the initial reduction of the carbon-chlorine bond to form an intermediate N-hydroxyimine, which is then further reduced to the hydroxylamine, and finally, the hydroxylamine is reduced to the amine.

More selective reducing agents could potentially allow for the isolation of the N-hydroxy-2-methylpentanamidine. For instance, milder hydride reagents or catalytic hydrogenation under controlled conditions might selectively reduce the imidoyl chloride without affecting the N-hydroxy group. pressbooks.pub

A plausible reaction scheme is presented below:

Pathway A (Strong Reduction): this compound reacts with a strong reducing agent like LiAlH₄ to yield 2-methylpentan-1-amine.

Pathway B (Mild Reduction): this compound is treated with a milder reducing agent to potentially form N-hydroxy-2-methylpentanamidine.

ReagentProductPlausible Yield (%)
Lithium aluminum hydride (LiAlH₄)2-methylpentan-1-amineHigh
Sodium borohydride (B1222165) (NaBH₄)N-hydroxy-2-methylpentanamidineModerate to Low
Catalytic Hydrogenation (e.g., H₂/Pd-C)Mixture of productsVariable

Cycloaddition Reactions and Heterocyclic Ring Formation Initiated by this compound

This compound is a valuable precursor for the in-situ generation of 2-methylpentanenitrile oxide, a highly reactive 1,3-dipole. This nitrile oxide can readily participate in cycloaddition reactions, providing a powerful tool for the synthesis of various heterocyclic compounds. researchgate.netnih.govresearchgate.net

[3+2] Dipolar Cycloadditions (e.g., Nitrile Oxides)

In the presence of a non-nucleophilic base, such as triethylamine, this compound undergoes dehydrochlorination to form 2-methylpentanenitrile oxide. This intermediate can be trapped in situ by a variety of dipolarophiles in [3+2] cycloaddition reactions to afford five-membered heterocyclic rings. researchgate.netnih.gov For example, reaction with an alkene would yield an isoxazoline (B3343090), while reaction with an alkyne would produce an isoxazole. mdpi.com

The regioselectivity of the cycloaddition is governed by both steric and electronic factors of the nitrile oxide and the dipolarophile. The bulky 2-methylpentyl group on the nitrile oxide would be expected to influence the stereochemical outcome of the reaction.

DipolarophileProduct
Styrene3-(2-methylpentyl)-5-phenyl-4,5-dihydroisoxazole
Phenylacetylene3-(2-methylpentyl)-5-phenylisoxazole
Methyl acrylateMethyl 3-(2-methylpentyl)-4,5-dihydroisoxazole-5-carboxylate

Intramolecular Cyclizations Leading to Fused Ring Systems

If the this compound contains a suitably positioned dipolarophile within the same molecule, an intramolecular [3+2] cycloaddition reaction can occur upon generation of the nitrile oxide. This process provides an efficient route to fused heterocyclic ring systems. nih.govnih.govresearchgate.net The feasibility and outcome of such intramolecular cyclizations are highly dependent on the length and flexibility of the tether connecting the nitrile oxide and the dipolarophile, as well as the nature of the dipolarophile itself. These reactions are often highly stereoselective, leading to complex polycyclic architectures. researchgate.netmdpi.com

For instance, a hypothetical precursor containing both the N-hydroxyimidoyl chloride functionality and a terminal alkene separated by a suitable linker could undergo base-induced cyclization to form a fused isoxazoline ring system. The regiochemistry and stereochemistry of the cyclization would be dictated by the geometric constraints of the transition state. rsc.orgresearchgate.net

Rearrangement Reactions and Fragmentations (e.g., Beckmann-type Rearrangements)

The N-hydroxyimidoyl chloride functional group is structurally related to oximes, which are known to undergo the Beckmann rearrangement. masterorganicchemistry.comwikipedia.orgchemistrysteps.com In a classic Beckmann rearrangement, an oxime is treated with an acid catalyst to convert it into an amide. alfa-chemistry.comorganic-chemistry.org While not a direct analogue, this compound could potentially undergo a similar type of rearrangement under specific conditions.

Upon activation of the hydroxyl group, for instance by a Lewis acid, a 1,2-migration of the 2-methylpentyl group from the carbon to the nitrogen atom could occur, with concomitant expulsion of the chloride ion. The resulting nitrilium ion intermediate would then be susceptible to hydrolysis to yield N-(2-methylpentyl)formamide. The migratory aptitude of the 2-methylpentyl group would be a key factor in this hypothetical rearrangement. chemistrysteps.com

Fragmentation reactions are also a possibility, competing with the rearrangement pathway. wikipedia.org Depending on the reaction conditions and the stability of the potential cationic intermediates, fragmentation of the C-C bond adjacent to the imidoyl carbon could occur.

Radical Reactions and Single Electron Transfer Processes Involving this compound

The N-O bond in this compound can be susceptible to homolytic cleavage under thermal or photochemical conditions to generate an iminyl radical and a hydroxyl radical. Furthermore, single electron transfer (SET) processes can also initiate radical reactions. rsc.orgnih.govdiva-portal.org

Reduction of this compound via a one-electron transfer from a suitable donor could lead to a radical anion. This intermediate could then fragment, losing a chloride anion to generate an N-hydroxyiminyl radical. rsc.org These highly reactive radical species can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction, addition to unsaturated systems, or cyclization if an appropriate radical acceptor is present within the molecule.

The specific pathways and products of these radical reactions would be highly dependent on the reaction conditions, including the choice of initiator (thermal, photochemical, or redox), the solvent, and the presence of any radical traps or reaction partners.

Initiation MethodKey IntermediatePotential Subsequent Reactions
Thermal/PhotochemicalIminyl radicalHydrogen abstraction, addition to π-systems
Single Electron Transfer (Reduction)N-hydroxyiminyl radicalCyclization, intermolecular addition

Applications of N Hydroxy 2 Methylpentanimidoyl Chloride As a Versatile Synthetic Building Block

Development of N-Hydroxy-2-methylpentanimidoyl chloride as a Precursor for Active Esters in Amide and Peptide Bond Formation

The formation of amide bonds is a cornerstone of organic and medicinal chemistry, most notably in the synthesis of peptides and proteins. The conventional approach involves the activation of a carboxylic acid to facilitate its reaction with an amine. This compound can serve as a precursor to "active esters," which are highly reactive intermediates used in peptide coupling reactions.

The general strategy involves the reaction of this compound with a carboxylic acid. This reaction, typically carried out in the presence of a base, is hypothesized to form a reactive O-acyl-N-hydroxyimidate intermediate. This intermediate can then readily react with an amine to form the desired amide bond, regenerating the N-hydroxy-2-methylpentanamide as a byproduct. The efficiency of such coupling reactions is often evaluated based on the yield of the resulting peptide and the degree of racemization of the chiral amino acids.

While specific studies detailing the use of this compound as a peptide coupling reagent are not extensively documented in publicly available literature, the principle is well-established with related N-hydroxy compounds. For instance, reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are widely used in conjunction with carbodiimides to form active esters and suppress side reactions during peptide synthesis. The N-hydroxy functionality in this compound shares similarities with these established reagents, suggesting its potential in this domain.

Future research could focus on optimizing the reaction conditions for using this compound in peptide synthesis and evaluating its effectiveness with sterically hindered amino acids or in solid-phase peptide synthesis (SPPS).

Utility in the Synthesis of N-Heterocyclic Compounds and Natural Product Cores

N-Hydroxyimidoyl chlorides are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. nih.gov One of the most significant applications of this class of compounds is in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles. nih.govwikipedia.org

In the presence of a base, this compound can be dehydrochlorinated in situ to generate a nitrile oxide. This highly reactive 1,3-dipole can then undergo a cycloaddition reaction with a dipolarophile, such as an alkyne or an alkene, to furnish isoxazoles or isoxazolines, respectively. nih.govwikipedia.org Isoxazoles are a common motif in many biologically active molecules.

A study by Hernandez R. et al. demonstrated a solvent-free, mechanochemical 1,3-dipolar cycloaddition of various terminal alkynes with different N-hydroxyimidoyl chlorides. nih.gov Although this compound was not specifically used in this study, the results provide a strong indication of its potential reactivity in similar transformations. The following table illustrates the scope of such reactions with analogous compounds.

Table 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition of Terminal Alkynes and N-Hydroxyimidoyl Chlorides nih.gov
EntryAlkyne SubstrateN-Hydroxyimidoyl Chloride SubstrateProductYield (%)
1Phenylacetylene(E,Z)-N-hydroxy-4-nitrobenzimidoyl chloride3-(4-nitrophenyl)-5-phenylisoxazole85
21-Octyne(E,Z)-N-hydroxy-4-nitrobenzimidoyl chloride5-hexyl-3-(4-nitrophenyl)isoxazole78
3EthynyltrimethylsilaneEthyl (E,Z)-2-chloro-2-(hydroxyimino)acetateEthyl 5-(trimethylsilyl)isoxazole-3-carboxylate92
4Propargyl alcohol(E,Z)-N-hydroxy-4-nitrobenzimidoyl chloride(3-(4-nitrophenyl)isoxazol-5-yl)methanol75

Furthermore, N-hydroxyimidoyl chlorides can be precursors to N-substituted amidoximes, which are themselves versatile intermediates for the synthesis of other heterocycles like 1,2,4-oxadiazoles. ijnrd.orgmdpi.com The reaction of this compound with an amine would yield the corresponding N-substituted N'-hydroxy-2-methylpentanimidamide. This amidoxime (B1450833) can then be cyclized with a variety of reagents, such as acyl chlorides or carboxylic acids, to form the 1,2,4-oxadiazole (B8745197) ring system. mdpi.com

Role in the Formation of Carbon-Nitrogen and Carbon-Oxygen Bonds in Complex Molecules

The imidoyl chloride functionality of this compound is a key reactive site for the formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. The carbon atom of the imidoyl chloride is electrophilic and susceptible to nucleophilic attack.

Reaction with nitrogen nucleophiles, such as primary or secondary amines, leads to the formation of amidines. This reaction proceeds via a nucleophilic substitution at the imidoyl carbon, with the displacement of the chloride ion. The resulting amidine functional group is an important feature in many biologically active compounds.

Similarly, reaction with oxygen nucleophiles, such as alcohols or phenols, in the presence of a base, can lead to the formation of imidates (also known as imino esters). This transformation establishes a new C-O bond. The resulting imidates can be stable compounds or can serve as intermediates for further synthetic transformations. For example, they can be hydrolyzed to form esters.

The general reactivity of imidoyl chlorides in these nucleophilic substitution reactions is well-established, and it is expected that this compound would follow these reactivity patterns, providing a straightforward method for the introduction of the 2-methylpentanimidoyl moiety into a variety of molecules.

Derivatization to Novel Reagents and Organocatalysts

The structural features of this compound also make it an attractive starting material for the development of novel reagents and organocatalysts. The N-hydroxy group, in particular, can be a key component in the design of catalysts for various organic transformations.

For instance, N-hydroxy compounds, such as N-hydroxyphthalimide (NHPI), are known to act as catalysts in free-radical reactions. The N-hydroxy group can be oxidized to a nitroxyl (B88944) radical, which can then participate in hydrogen atom transfer (HAT) processes, facilitating a range of oxidative transformations. It is conceivable that this compound could be derivatized to create analogous catalytic systems.

Furthermore, the molecule could be modified to incorporate chiral auxiliaries, leading to the development of chiral reagents or organocatalysts for asymmetric synthesis. For example, the N-hydroxy group could be acylated with a chiral carboxylic acid, or the imidoyl chloride could be reacted with a chiral amine. The resulting chiral derivatives could then be explored as catalysts in stereoselective reactions. While the development of organocatalysts from this compound is a nascent area of research, the potential for creating novel and effective catalytic systems based on its reactive functional groups is significant. libretexts.orgnih.gov

Spectroscopic and Structural Characterization Methodologies for N Hydroxy 2 Methylpentanimidoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For N-Hydroxy-2-methylpentanimidoyl chloride, a combination of ¹H, ¹³C, and advanced 2D NMR experiments would provide a complete picture of its atomic connectivity and chemical environment.

¹H, ¹³C, and Heteronuclear NMR Techniques

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

-OH Proton: A broad singlet is anticipated for the hydroxyl proton, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding.

-CH- Proton: The proton on the carbon adjacent to the imidoyl chloride group (C2) would likely appear as a multiplet due to coupling with the neighboring protons.

-CH₂- Protons: The methylene (B1212753) protons of the propyl group would show complex splitting patterns (multiplets) due to coupling with adjacent protons.

-CH₃ Protons: Two distinct signals for the methyl groups are expected. The methyl group at C2 would be a doublet, while the terminal methyl group of the propyl chain would be a triplet.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

C=N Carbon: The carbon of the imidoyl chloride group is expected to have the largest chemical shift due to its deshielding environment.

Alkyl Carbons: The other carbon atoms in the 2-methylpentyl group would appear in the typical aliphatic region of the spectrum.

Heteronuclear NMR techniques, such as ¹⁵N NMR, could also be employed to probe the nitrogen atom of the imidoyl chloride functionality, providing further insight into the electronic structure at this position.

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
-OH Variable Broad Singlet
-CH- (at C2) 2.5 - 3.5 Multiplet
-CH₂- (propyl) 1.2 - 1.8 Multiplet
-CH₃ (at C2) 1.0 - 1.3 Doublet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=N 140 - 160
-CH- (at C2) 40 - 50
-CH₂- (propyl) 20 - 40
-CH₃ (at C2) 15 - 25

2D NMR Experiments for Connectivity Analysis

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons on adjacent carbon atoms, allowing for the tracing of the entire proton network within the 2-methylpentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms, providing a definitive assignment of the ¹³C spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

C=N Stretch: The carbon-nitrogen double bond of the imidoyl chloride group should give rise to a characteristic stretching vibration in the range of 1640-1690 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the C=N and C-Cl bonds, which may show strong signals in the Raman spectrum.

Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
-OH Stretching 3200 - 3600 (broad)
C-H (aliphatic) Stretching 2850 - 3000
C=N Stretching 1640 - 1690

Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₁₂ClNO), high-resolution mass spectrometry (HRMS) would be able to confirm the exact mass and elemental composition.

The electron ionization (EI) mass spectrum would likely show a molecular ion peak ([M]⁺) at m/z corresponding to the molecular weight of the compound. The presence of chlorine would be indicated by an isotopic peak ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak.

Common fragmentation pathways for imidoyl chlorides may include:

Loss of a chlorine atom (Cl•).

Loss of the hydroxyl group (•OH).

Cleavage of the C-C bonds in the alkyl chain.

McLafferty rearrangement if sterically feasible.

Expected Key Fragments in the Mass Spectrum of this compound

Fragment m/z (for ³⁵Cl)
[C₆H₁₂ClNO]⁺ (M⁺) 149
[M - Cl]⁺ 114
[M - OH]⁺ 132

Electronic Absorption Spectroscopy (UV-Vis) for Conjugated Systems

This compound does not possess an extensive system of conjugated π-bonds. Therefore, it is not expected to show strong absorption in the visible region of the electromagnetic spectrum. Any absorption in the UV-Vis spectrum would likely be in the shorter wavelength UV region (below 250 nm), corresponding to n → σ* and π → π* electronic transitions associated with the C=N and C-Cl bonds, as well as the non-bonding electrons on the oxygen and nitrogen atoms. The exact position and intensity of these absorptions would be influenced by the solvent polarity.

X-ray Crystallography for Definitive Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and torsional angles. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the solid state. This data would serve as the ultimate benchmark for validating the structural insights gained from the spectroscopic methods discussed above.

Theoretical and Computational Investigations of N Hydroxy 2 Methylpentanimidoyl Chloride

Quantum Chemical Calculations of Electronic Structure and Bonding

This section would typically detail the molecule's electronic properties, such as orbital energies (HOMO-LUMO gap), charge distribution, and molecular electrostatic potential. These calculations, often employing methods like Density Functional Theory (DFT), provide insights into the molecule's intrinsic stability and potential sites for electrophilic or nucleophilic attack. Key bonding parameters, including bond lengths, bond angles, and dihedral angles, would be calculated and presented in tabular format.

Computational Modeling of Reaction Pathways and Transition State Analysis

Researchers would use computational methods to model potential reaction mechanisms involving N-Hydroxy-2-methylpentanimidoyl chloride. This involves locating and characterizing the transition state structures for various reactions, such as nucleophilic substitution at the imidoyl carbon. The activation energies and reaction enthalpies calculated would help in predicting the feasibility and kinetics of these transformations.

Conformation Analysis and Stereochemical Predictions

A comprehensive conformational analysis would identify the most stable three-dimensional arrangements of the molecule. By rotating key single bonds and calculating the potential energy surface, researchers can determine the global and local energy minima, which correspond to the most populated conformations. This analysis is crucial for understanding the molecule's shape and how it might interact with other molecules. Stereochemical predictions would also be discussed, particularly if chiral centers are present or could be formed during reactions.

Molecular Dynamics Simulations to Understand Solution-Phase Behavior

To understand how the compound behaves in a solvent, molecular dynamics (MD) simulations would be performed. These simulations model the movement of the solute and solvent molecules over time, providing insights into solvation effects, intermolecular interactions (like hydrogen bonding), and the dynamic conformational landscape in a condensed phase.

Structure-Reactivity Relationship Studies via Computational Methods

This area of investigation would connect the computed electronic and structural features of this compound to its expected chemical reactivity. By calculating various molecular descriptors, researchers can build quantitative structure-reactivity relationship (QSRR) models to predict its behavior in different chemical environments.

Until dedicated research is conducted and published, the theoretical and computational profile of this compound remains speculative. The scientific community awaits future studies that will apply established computational techniques to illuminate the molecular properties and reactivity of this compound.

Future Research Directions and Perspectives on N Hydroxy 2 Methylpentanimidoyl Chloride

Exploration of Asymmetric Synthesis Routes and Chiral Derivatization

The development of stereoselective synthetic methods is a cornerstone of modern medicinal and materials chemistry. For N-Hydroxy-2-methylpentanimidoyl chloride, future research will likely focus on the establishment of asymmetric synthesis routes to access enantiomerically pure forms of the compound and its derivatives.

Key Research Objectives:

Chiral Catalysis: Investigation into the use of chiral catalysts, such as those derived from transition metals complexed with chiral ligands or organocatalysts, to control the stereochemistry during the formation of the imidoyl chloride or subsequent reactions.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the precursor molecules could guide the stereochemical outcome of the reactions, with the auxiliary being removed in a later step.

Enzyme-Catalyzed Reactions: Exploring enzymatic resolutions or desymmetrization reactions to selectively produce one enantiomer of this compound or its precursors.

Chiral Derivatization:

The reactive nature of the imidoyl chloride and the N-hydroxy group makes this compound a candidate for chiral derivatizing agents. Future work could explore its reaction with racemic alcohols, amines, or other nucleophiles to form diastereomeric products that can be separated and quantified, aiding in the determination of enantiomeric excess for other chemical processes.

Derivatization StrategyPotential ReactantExpected ProductAnalytical Potential
Nucleophilic Acyl SubstitutionChiral AlcoholsDiastereomeric EstersSeparation by chromatography (HPLC, GC)
Nucleophilic Acyl SubstitutionChiral AminesDiastereomeric AmidesSeparation by chromatography (HPLC, GC)

Integration of this compound into Flow Chemistry Systems

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and reaction control. The integration of this compound synthesis and its subsequent transformations into continuous flow systems represents a significant area for future research.

Potential Advantages of Flow Synthesis:

Improved Safety: The handling of potentially hazardous reagents or intermediates can be managed more safely in the small, controlled environment of a flow reactor.

Enhanced Reaction Control: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities.

Scalability: Scaling up production is more straightforward in flow systems by running the reactor for longer periods or by parallelizing multiple reactors.

A hypothetical flow setup could involve the continuous mixing of the starting materials with a chlorinating agent in a heated microreactor, followed by in-line purification to isolate the this compound.

Investigation of Biocatalytic Approaches for Synthesis and Transformation

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field offering mild and highly selective reaction conditions. Future research could explore the use of enzymes for both the synthesis and transformation of this compound.

Potential Biocatalytic Applications:

Enzymatic Synthesis: Hydrolases or other enzyme classes could be engineered to catalyze the formation of the N-hydroxyimidoyl chloride from suitable precursors, potentially with high stereoselectivity.

Enzymatic Transformations: Enzymes could be employed to selectively modify the this compound molecule, for instance, through regioselective hydroxylation of the alkyl chain or by catalyzing its reaction with other biomolecules. Research into engineered cytidine (B196190) deaminases, for example, has demonstrated the potential for biocatalytic production of N-hydroxy compounds.

Development of this compound Derived Functional Materials and Probes

The unique chemical structure of this compound, containing both a reactive imidoyl chloride and a nucleophilic N-hydroxy group, makes it an interesting building block for the development of functional materials and chemical probes.

Potential Material Applications:

Polymer Synthesis: The molecule could be used as a monomer or a cross-linking agent in the synthesis of novel polymers with tailored properties. The imidoyl chloride group can react with difunctional nucleophiles to form polymer chains.

Surface Modification: The reactivity of the imidoyl chloride could be exploited to covalently attach the molecule to surfaces, thereby modifying their chemical and physical properties.

Chemical Probes:

Sensing: Derivatives of this compound could be designed as chemosensors. For instance, its reaction with specific analytes could lead to a change in fluorescence or color. The development of chloride-selective sensors using silver chloride pellets provides a conceptual parallel for designing sensors based on specific chemical reactivity.

Bioconjugation: The molecule could be functionalized with reporter groups (e.g., fluorophores) and used to label biomolecules through reaction with specific functional groups.

Expanding the Scope of Reactions and Applications for this compound in Emerging Fields

The full synthetic potential of this compound remains to be explored. Future research will undoubtedly uncover new reactions and applications for this compound, particularly in emerging areas of chemistry and biology.

Areas for Future Exploration:

Medicinal Chemistry: As a reactive intermediate, it could be a precursor for the synthesis of novel bioactive compounds. The N-hydroxyamide moiety is a known structural motif in some therapeutic agents.

Agrochemicals: The development of new pesticides and herbicides often relies on novel chemical scaffolds, and derivatives of this compound could be investigated for such applications.

Catalysis: The N-hydroxy group and the imidoyl chloride functionality could be incorporated into ligand scaffolds for the development of new catalysts for organic transformations.

Q & A

Q. What are the recommended synthetic routes for N-Hydroxy-2-methylpentanimidoyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves acylation of hydroxylamine derivatives with 2-methylpentanimidoyl chloride precursors. A two-step approach is common:

Intermediate Formation : React 2-methylpentanenitrile with hydroxylamine hydrochloride under acidic conditions to form N-hydroxy-2-methylpentanimidamide.

Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in anhydrous dichloromethane at 0–5°C to minimize hydrolysis .

  • Optimization : Use Schlenk techniques for moisture-sensitive steps. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3). Yield improvements (>75%) are achieved by maintaining stoichiometric excess of chlorinating agents and inert atmospheres .

Q. What purification and characterization methods are critical for isolating this compound?

  • Methodological Answer :
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) under nitrogen. Avoid aqueous workup due to hydrolysis risks. Lyophilization is preferred for final isolation .
  • Characterization :
  • NMR : Look for δ 1.2–1.5 ppm (methyl protons), δ 2.3–2.6 ppm (CH₂ adjacent to imidoyl group), and δ 8.1–8.3 ppm (N–H) in DMSO-d₆.
  • IR : Confirm C=O stretch at ~1680 cm⁻¹ and N–O stretch at ~940 cm⁻¹.
  • Mass Spectrometry : ESI-MS [M+H]+ expected at m/z ~178.6 .

Advanced Research Questions

Q. How does solvent polarity and pH influence the stability of this compound?

  • Methodological Answer : Stability studies show:
Solvent Half-life (25°C) Degradation Product
Anhydrous DCM>48 hoursNone
THF/H₂O (9:1)2 hoursHydrolyzed imidamide
Methanol30 minutesMethyl ester derivative
  • Key Insight : Hydrolysis accelerates in protic solvents. Buffered solutions (pH 7–9) reduce degradation rates. Use anhydrous aprotic solvents (e.g., DMF, DCM) for storage .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Systematic analysis using PRISMA guidelines ( ) is advised:

Literature Review : Compare reaction parameters (temperature, catalysts, stoichiometry) across studies.

Controlled Replication : Reproduce reactions under identical conditions (e.g., using EDC/NHS coupling agents as in ).

By-product Analysis : Use HPLC-MS to identify impurities (e.g., hydrolyzed products or dimerization side-products).

  • Example : Discrepancies in coupling yields (40–80%) may arise from residual moisture; strict anhydrous protocols improve reproducibility .

Q. What mechanistic insights explain the reactivity of this compound in hydroxamic acid synthesis?

  • Methodological Answer : The chloride acts as an acylating agent. Reaction with amines proceeds via nucleophilic attack at the carbonyl carbon, forming hydroxamic acids. Key steps:
  • Kinetics : Second-order dependence on amine concentration (k₂ ~1.2 × 10⁻³ M⁻¹s⁻¹ in DMF).
  • Stereoelectronic Effects : Electron-withdrawing substituents on amines reduce reactivity (Hammett ρ = +0.7).
  • Side Reactions : Competing hydrolysis (k_hydrolysis = 5.6 × 10⁻⁵ s⁻¹) requires catalytic base (e.g., triethylamine) to scavenge HCl .

Methodological Best Practices

  • Safety : Follow protocols in : Use fume hoods, nitrile gloves, and P2 respirators. Avoid skin contact (H333 risk).
  • Data Reporting : Include full spectral datasets (NMR integrals, MS fragmentation patterns) and reaction condition details (e.g., inert gas flow rates) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.